molecular formula C9H11ClN2O2 B13369895 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide

Cat. No.: B13369895
M. Wt: 214.65 g/mol
InChI Key: BXXLUKBAGKCLDB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N’-hydroxypropanimidamide is an organic compound characterized by the presence of a chlorophenoxy group attached to a hydroxypropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-hydroxypropanimidamide typically involves the reaction of 4-chlorophenol with an appropriate amide precursor under controlled conditions. One common method includes the use of ethyl acetate as a solvent and sodium thiosulfate for quenching the reaction . The reaction mixture is then extracted, dried, and the solvent is evaporated to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-hydroxypropanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-hydroxypropanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(11)12-13)14-8-4-2-7(10)3-5-8/h2-6,13H,1H3,(H2,11,12)

InChI Key

BXXLUKBAGKCLDB-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=NO)N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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